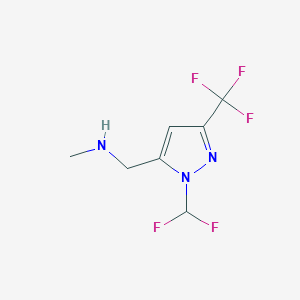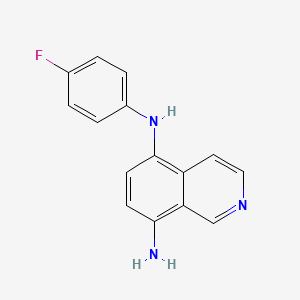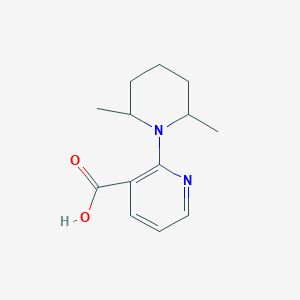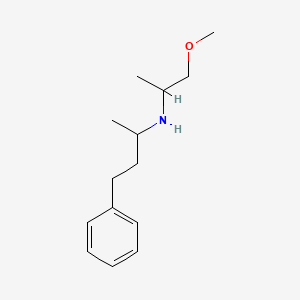
1-(1-(二氟甲基)-3-(三氟甲基)-1H-吡唑-5-基)-N-甲基甲胺
描述
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a difluoromethyl group and a trifluoromethyl group. The compound also contains a N-methylmethanamine group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrazole ring and the various substituents. The trifluoromethyl group is known to be a strong electron-withdrawing group, which would impact the electronic structure of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the trifluoromethyl group could undergo C-F bond activation, leading to the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the fluorinated groups. The trifluoromethyl group is known to significantly influence the properties of the compound, including its polarity, boiling point, and metabolic stability .科学研究应用
化学合成和表征
研究已经探索了三氟甲基唑类化合物的合成,包括与1-(1-(二氟甲基)-3-(三氟甲基)-1H-吡唑-5-基)-N-甲基甲胺结构相关的化合物,突出它们在各个科学领域中的潜在应用。例如,合成一系列三氟甲基唑类化合物揭示了这些化合物在通过19F核磁共振光谱法测量生物介质中的pH值方面的化学性质和潜在应用 (Jones et al., 1996)。同样,对氟代吡唑酮衍生物的环境友好合成展示了它们的抗菌活性,强调了含氟化合物在制药研究中的实用性 (Shelke et al., 2007)。
光物理性质和OLED应用
研究铂(II)配合物携带空间受阻的吡啶基吡唑酮螯合物,包括带有三氟甲基-1H-吡唑-5-基的配合物,揭示了适用于机械发光和高效白色OLED的独特光物理性质 (Huang et al., 2013)。这些发现表明这类化合物在推动有机发光二极管技术方面的潜力。
细胞毒性和抗菌应用
对新型三氟甲基取代的(1H-吡唑-1-基)(喹啉-4-基)甲酮的研究表明,这些化合物在高浓度下对人类白细胞具有显著的细胞毒性,暗示了在癌症研究中的潜在应用 (Bonacorso et al., 2016)。此外,包括3-(三氟甲基)-1H-吡唑-1-基)苯磺酰胺在内的celecoxib衍生物的合成展示了抗炎、镇痛、抗氧化、抗癌和抗HCV活性,强调了含氟化合物的治疗潜力 (Küçükgüzel等,2013)。
抗真菌和农业研究
关于合成3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酰胺的研究显示,对几种植物病原真菌具有中等至优异的抗真菌活性,暗示了它们在农业应用中保护作物免受真菌病害的潜力 (Du et al., 2015)。
作用机制
Target of Action
It’s known that compounds with similar structures often interact with carbon-centered radical intermediates .
Mode of Action
The compound is involved in a double allylic defluorinative alkylation reaction with (trifluoromethyl)alkenes. This reaction occurs via the exclusively regioselective SN2 reaction . Various aliphatic nitriles, esters, and indolin-2-one derivatives could serve as 1,1-bisnucleophiles .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group, which is a part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
The compound’s action results in the construction of all-carbon quaternary centers . It delivers diverse attractive symmetric gem-difluoroalkene substituted products in high yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction it’s involved in is reported to be visible-light-promoted . This suggests that light conditions could potentially influence the compound’s action.
未来方向
生化分析
Biochemical Properties
1-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in pharmaceuticals, agrochemicals, and materials . The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can lead to the modification of biomolecules and the alteration of their biochemical properties.
Cellular Effects
The effects of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the defluorinative alkylation of trifluoromethyl alkenes, leading to changes in cellular metabolism and gene expression . These effects can result in alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The radical trifluoromethylation process, for example, involves the formation of carbon-centered radical intermediates that can interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in significant changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo defluorinative alkylation reactions, which can lead to the formation of stable products over time . These reactions can impact the compound’s efficacy and safety in long-term applications, making it essential to monitor its stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound’s defluorinative functionalization can lead to diverse functional group transformations, which can have varying effects depending on the dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. The radical difluoromethylation process, for example, involves the formation of difluoromethyl substituted scaffolds, which are crucial in various metabolic pathways . These interactions can impact the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine within cells and tissues are essential for its activity and function. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within cells . These factors can impact the compound’s efficacy and safety in therapeutic applications, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in therapeutic applications.
属性
IUPAC Name |
1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGGQQOMJQCRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)

![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)


![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)
![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)
